N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide
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Overview
Description
N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzo[h]chromenes. This compound is characterized by its unique structure, which includes a cyano group, dimethoxyphenyl group, and methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[h]chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and a phenylacetonitrile derivative under basic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide.
Attachment of the dimethoxyphenyl group: This step involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the methoxybenzamide moiety: The final step involves the amidation reaction of the intermediate product with 2-methoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-hydroxybenzamide
- N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-ethoxybenzamide
- N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-chlorobenzamide
Uniqueness
N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C30H24N2O5 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C30H24N2O5/c1-34-24-11-7-6-10-21(24)29(33)32-30-23(17-31)27(19-13-15-25(35-2)26(16-19)36-3)22-14-12-18-8-4-5-9-20(18)28(22)37-30/h4-16,27H,1-3H3,(H,32,33) |
InChI Key |
DQFAPLOSMVXRRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)NC(=O)C5=CC=CC=C5OC)OC |
Origin of Product |
United States |
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